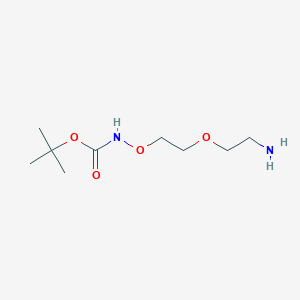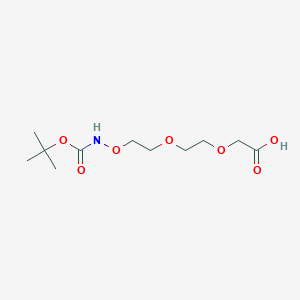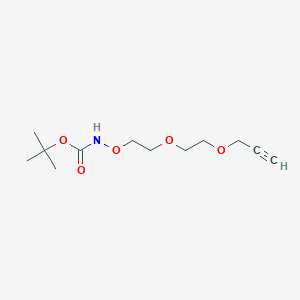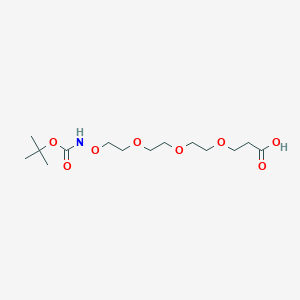![molecular formula C28H24N6O3 B611250 5-{4-[3-(4-Acetylpiperazine-1-Carbonyl)phenyl]quinazolin-6-Yl}-2-Methoxypyridine-3-Carbonitrile CAS No. 1431540-99-6](/img/structure/B611250.png)
5-{4-[3-(4-Acetylpiperazine-1-Carbonyl)phenyl]quinazolin-6-Yl}-2-Methoxypyridine-3-Carbonitrile
Übersicht
Beschreibung
This compound, also known as TC KHNS 11 , is a chemical with the molecular formula C28H24N6O3 . It has a molecular weight of 492.5 g/mol . The IUPAC name for this compound is 5-[4-[3-(4-acetylpiperazine-1-carbonyl)phenyl]quinazolin-6-yl]-2-methoxypyridine-3-carbonitrile .
Molecular Structure Analysis
The compound has a complex structure that includes a quinazoline ring attached to a phenyl ring through a carbonyl group. This structure is further connected to a methoxypyridine ring through a carbonitrile group . The compound also contains an acetylpiperazine group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 492.5 g/mol . It has a computed XLogP3-AA value of 2.5, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . The compound has 0 hydrogen bond donors and 7 hydrogen bond acceptors . The compound has 4 rotatable bonds . The exact mass and the monoisotopic mass of the compound are both 492.19098865 g/mol . The topological polar surface area is 112 Ų, and the compound has a heavy atom count of 37 .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Studies
A study focused on the synthesis of flavanones, where 5-{4-[3-(4-acetylpiperazine-1-carbonyl)phenyl]quinazolin-6-yl}-2-methoxypyridine carbonitrile served as a ligand in molecular docking studies for anti-inflammatory activity explanation. This compound exhibited significant ligand interaction and binding affinity in the range of -4.57 to -8.79 kcal/mol, compared to the standard drug diclofenac sodium (Bhat, 2021).
Synthesis of Functionalized Derivatives
The compound was used in a Biginelli-type reaction, leading to the synthesis of new functionalized derivatives like 4,7-dihydropyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrimidines. This reaction showcased its versatility in creating novel chemical entities with potential biological activities (Kolosov et al., 2016).
Synthesis of New Fused Pyrimidines
The compound played a role in the synthesis of new fused pyrimidines, indicating its utility in the formation of complex heterocyclic structures. These structures hold significance in the development of new pharmaceutical compounds (El-Reedy et al., 1989).
Development of Mesoionic Heterocycles
In studies involving quinazolines, the compound contributed to the formation of novel mesoionic heterocycles. These studies help in understanding the chemical behavior of quinazolines and their potential applications in medicinal chemistry (Wasfy, 2003).
Synthesis of Dihydrobenzo[h]quinolines
The compound facilitated the synthesis of 5,6-dihydrobenzo[h]quinoline derivatives. This synthesis process highlights its role in the creation of complex organic compounds with potential pharmacological properties (Pratap & Ram, 2007).
Eigenschaften
IUPAC Name |
5-[4-[3-(4-acetylpiperazine-1-carbonyl)phenyl]quinazolin-6-yl]-2-methoxypyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N6O3/c1-18(35)33-8-10-34(11-9-33)28(36)21-5-3-4-20(12-21)26-24-14-19(6-7-25(24)31-17-32-26)23-13-22(15-29)27(37-2)30-16-23/h3-7,12-14,16-17H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTXJLQBSYAMGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC=CC(=C2)C3=NC=NC4=C3C=C(C=C4)C5=CC(=C(N=C5)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{4-[3-(4-Acetylpiperazine-1-Carbonyl)phenyl]quinazolin-6-Yl}-2-Methoxypyridine-3-Carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



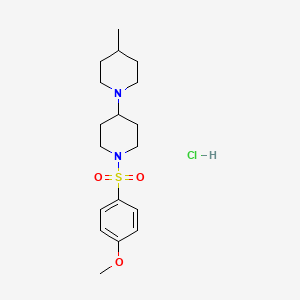

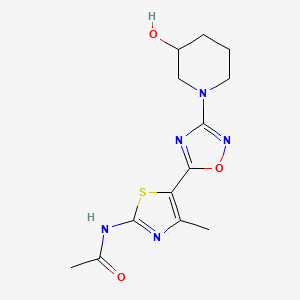
![(2S)-2-[[4-(1,1-Dimethylethyl)phenoxy]methyl]-2,3-dihydro-5-methylimidazo[2,1-b]oxazole-6-carboxamide](/img/structure/B611173.png)

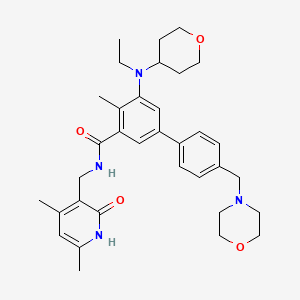
![(s)-2-Nitro-6-((6-(4-(trifluoromethoxy)phenyl)pyridin-3-yl)methoxy)-6,7-dihydro-5h-imidazo[2,1-b][1,3]oxazine](/img/structure/B611181.png)
